Product packaging for 2-bromo-5-(1-ethoxyethenyl)pyrazine(Cat. No.:)

2-bromo-5-(1-ethoxyethenyl)pyrazine

Cat. No.: B8771771
M. Wt: 229.07 g/mol
InChI Key: DZKBZQCQQHMQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(1-ethoxyethenyl)pyrazine is a specialized pyrazine derivative offered as a key synthetic intermediate for medicinal chemistry and drug discovery research. While specific biological data for this compound is not available in the public domain, its molecular structure provides two highly valuable functional handles: a bromine atom and an ethoxyethenyl group. The bromine substituent is a classic site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, allowing researchers to introduce a wide array of aryl, heteroaryl, and alkenyl groups at this position . Concurrently, the ethenyl ether moiety can serve as a masked carbonyl or be further functionalized, making this compound a versatile building block for constructing complex molecular architectures. Pyrazine rings are a privileged scaffold in pharmaceuticals, found in numerous compounds with diverse biological activities . Research into pyrazine-containing molecules has led to agents with demonstrated anticancer, antibacterial, and anti-inflammatory properties, and they are key components in drugs targeting conditions from tuberculosis to hepatitis C . As such, this compound is of significant interest for synthesizing novel compounds for biological screening and structure-activity relationship (SAR) studies. Researchers can leverage this chemical to develop new hybrid molecules, exploring its potential in creating lead compounds for various therapeutic areas. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrN2O B8771771 2-bromo-5-(1-ethoxyethenyl)pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-5-(1-ethoxyethenyl)pyrazine

InChI

InChI=1S/C8H9BrN2O/c1-3-12-6(2)7-4-11-8(9)5-10-7/h4-5H,2-3H2,1H3

InChI Key

DZKBZQCQQHMQSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=CN=C(C=N1)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 1 Ethoxyethenyl Pyrazine

Retrosynthetic Analysis of 2-bromo-5-(1-ethoxyethenyl)pyrazine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by systematically deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, two primary disconnection points offer logical pathways for its synthesis.

The first key disconnection is at the C-Br bond, suggesting a late-stage regioselective bromination of a 5-(1-ethoxyethenyl)pyrazine precursor. This approach relies on the ability to control the position of bromination on an already functionalized pyrazine (B50134) ring.

The second logical disconnection is at the C-C bond of the ethenyl group, pointing towards the installation of the 1-ethoxyethenyl moiety onto a pre-existing 2-bromopyrazine (B1269915) scaffold. This can be envisioned through several carbon-carbon bond-forming reactions, such as cross-coupling or olefin metathesis strategies.

A more fundamental disconnection would involve breaking the pyrazine ring itself, suggesting a de novo synthesis where the substituted pyrazine is constructed from acyclic precursors. This approach would build the desired substitution pattern into the molecule during the ring-forming steps.

De Novo Pyrazine Ring Formation Strategies Applicable to this compound

Constructing the pyrazine ring from acyclic precursors, or de novo synthesis, offers a direct route to specifically substituted pyrazines. Several established methods could be adapted for the synthesis of this compound.

One biomimetic approach involves the dimerization of α-amino aldehydes. nih.gov In a hypothetical application to our target, this could involve the self-condensation of an appropriately substituted α-amino aldehyde, although the synthesis of such a precursor might be complex.

A more versatile method involves the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by oxidation. nih.gov For the target molecule, this would necessitate a carefully designed α-dicarbonyl and diamine to yield the desired 2,5-disubstitution pattern.

Another efficient strategy for synthesizing 2,5-disubstituted pyrazines utilizes (Z)-β-haloenol acetates as precursors. rsc.org This method is known for its high regioselectivity and broad substrate scope. One could envision a pathway where a (Z)-β-haloenol acetate (B1210297) bearing the 1-ethoxyethenyl precursor is reacted to form the pyrazine ring, followed by bromination, or where the bromine is incorporated in the starting materials.

Functionalization of Pre-existing Pyrazine Scaffolds

Perhaps the most common approach to synthesizing complex pyrazine derivatives is the functionalization of a pre-existing pyrazine ring. This strategy can be divided into two main categories: the introduction of the bromine atom onto a pyrazine bearing the vinyl ether, or the installation of the vinyl ether onto a brominated pyrazine.

Regioselective Bromination of 5-(1-ethoxyethenyl)pyrazine Precursors

The regioselective bromination of a substituted pyrazine is a critical step. The electronic nature of the existing substituent heavily influences the position of electrophilic attack. In the case of a hypothetical 5-(1-ethoxyethenyl)pyrazine, the vinyl ether group would influence the electron density of the pyrazine ring. The bromination of heterocyclic compounds can be achieved using various reagents, such as N-bromosuccinimide (NBS) or tetrabutylammonium (B224687) tribromide (TBATB). nih.gov The regioselectivity of such reactions on substituted pyrazines can often be controlled by carefully choosing the reaction conditions, including the solvent and temperature. researchgate.netreddit.com For instance, a facile synthesis of 2-bromo-5-methylpyrazine (B1289261) has been reported involving diazotization followed by in-situ bromination. A similar strategy could potentially be adapted for a 5-(1-ethoxyethenyl)pyrazin-2-amine precursor.

Introduction of the 1-ethoxyethenyl Group onto Bromopyrazine Systems

The introduction of the 1-ethoxyethenyl group onto a bromopyrazine core is a key transformation that can be achieved through modern catalytic methods.

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. deepdyve.comyoutube.comyoutube.com In principle, a cross-metathesis reaction between a 2-bromo-5-vinylpyrazine and ethyl vinyl ether, catalyzed by a ruthenium-based catalyst such as a Grubbs catalyst, could yield the desired product. However, the application of olefin metathesis to electron-deficient heterocycles like pyrazine can be challenging. nih.govresearchgate.net The nitrogen atoms in the pyrazine ring can coordinate to the metal center of the catalyst, potentially leading to catalyst deactivation. google.com

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming C-C bonds in modern organic synthesis. nih.govnih.gov Both the Suzuki-Miyaura and Stille couplings are excellent candidates for installing the 1-ethoxyethenyl group onto a bromopyrazine scaffold.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comsigmaaldrich.com For the synthesis of this compound, this would entail the coupling of 2,5-dibromopyrazine (B1339098) or a related dihalopyrazine with a suitable (1-ethoxyethenyl)boronic acid or ester. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial for achieving a successful and regioselective coupling. The synthesis of vinyl ethers via Suzuki coupling has been reported, demonstrating the feasibility of this approach. nih.gov

The Stille-type coupling utilizes an organotin reagent as the coupling partner for the organic halide. In this context, 2,5-dibromopyrazine could be reacted with a (1-ethoxyethenyl)stannane reagent in the presence of a palladium catalyst. nih.gov Stille couplings are known for their tolerance of a wide range of functional groups. However, a significant drawback is the toxicity of the organotin reagents and byproducts.

Addition Reactions to Pyrazine-Appended Alkynes

The addition of an alcohol to an alkyne, known as hydroalkoxylation, is a powerful and atom-economical method for the formation of vinyl ethers. In the context of synthesizing this compound, this involves the addition of ethanol (B145695) across the carbon-carbon triple bond of 2-bromo-5-ethynylpyrazine.

The reaction is typically catalyzed by transition metals, with gold and palladium complexes being particularly effective. The regioselectivity of the addition is a critical aspect, determining whether the desired branched (Markovnikov) or linear (anti-Markovnikov) product is formed. For the synthesis of this compound, Markovnikov addition is required.

Gold-Catalyzed Hydroalkoxylation: Gold catalysts, particularly cationic gold(I) complexes, are renowned for their ability to activate alkynes towards nucleophilic attack. The mechanism is believed to involve the coordination of the gold catalyst to the alkyne, which increases its electrophilicity and facilitates the attack of ethanol.

Palladium-Catalyzed Hydroalkoxylation: Palladium catalysts also promote the hydroalkoxylation of alkynes. These reactions can proceed through various mechanisms, including Wacker-type processes or direct addition pathways. The choice of ligands and additives can significantly influence the catalytic activity and selectivity.

Optimization of Synthetic Pathways to this compound

The successful synthesis of this compound with high yield and purity necessitates careful optimization of the reaction conditions. This includes the selection of the catalyst system, solvent, temperature, and other reaction parameters.

Catalyst Systems and Ligand Effects in Cross-Coupling Reactions

The choice of catalyst and associated ligands is paramount in controlling the efficiency and selectivity of the hydroalkoxylation reaction.

Catalyst Influence on Yield and Selectivity:

Catalyst SystemLigandRegioselectivity (Markovnikov:anti-Markovnikov)Yield (%)
[AuCl(PPh₃)]/AgOTfPPh₃>95:585
[AuCl(IPr)]/AgOTfIPr>98:292
Pd(OAc)₂dppf80:2075
PdCl₂(PPh₃)₂PPh₃70:3068

This table presents illustrative data based on typical results for gold and palladium-catalyzed hydroalkoxylation of terminal alkynes.

Bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands on gold(I) catalysts often enhance catalytic activity and favor the formation of the Markovnikov product. For palladium-catalyzed reactions, bidentate phosphine ligands like dppf can improve the stability and efficiency of the catalyst.

Solvent and Temperature Control in Selective Functionalization

The reaction medium and temperature play a crucial role in the hydroalkoxylation of 2-bromo-5-ethynylpyrazine.

Effect of Solvent and Temperature on Reaction Outcome:

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dioxane801288
Toluene (B28343)100882
Acetonitrile602470
Ethanol (reagent and solvent)781895

This table provides representative data illustrating the impact of solvent and temperature on the synthesis of vinyl ethers from terminal alkynes.

The use of a non-polar, aprotic solvent like dioxane or toluene at elevated temperatures often provides good results. However, employing an excess of the alcohol reagent, in this case, ethanol, as the solvent can drive the reaction to completion and, in some cases, lead to higher yields. Temperature control is critical to prevent side reactions, such as the decomposition of the catalyst or the starting materials.

Reaction Condition Refinement for Enhanced Yield and Purity

Further refinement of the reaction conditions can lead to significant improvements in the yield and purity of the final product.

Impact of Additives on Reaction Efficiency:

AdditiveConcentration (mol%)Effect on Reaction
AgOTf5Promotes formation of the active cationic gold catalyst
K₂CO₃10Can facilitate proton transfer and catalyst turnover in some palladium systems
Acetic Acid5May act as a co-catalyst in certain palladium-catalyzed additions

This table illustrates the role of common additives in transition metal-catalyzed hydroalkoxylation reactions.

In gold-catalyzed reactions, a silver salt co-catalyst is often necessary to abstract a halide from the gold precatalyst, generating the active cationic species. For palladium-catalyzed systems, the addition of a mild base or a Brønsted acid can sometimes enhance the reaction rate and yield, depending on the specific catalytic cycle at play. Careful purification of the crude product, for instance, through column chromatography, is essential to isolate this compound in high purity.

Reactivity and Chemical Transformations of 2 Bromo 5 1 Ethoxyethenyl Pyrazine

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom on the 2-bromo-5-(1-ethoxyethenyl)pyrazine scaffold serves as a versatile handle for introducing a wide array of molecular fragments. This is predominantly achieved through palladium-catalyzed cross-coupling reactions, which have become indispensable tools for the synthesis of complex molecules, pharmaceuticals, and materials.

The Suzuki-Miyaura coupling is one of the most widely used methods for forming carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org For 2-bromopyrazine (B1269915) derivatives, this reaction provides a powerful route to substituted bi-heteroaryl systems.

Research on various 2-bromopyrazines and related nitrogen-containing heterocycles demonstrates their successful participation in Suzuki-Miyaura couplings. rsc.orgmdpi.com The reaction generally proceeds under mild conditions and tolerates a broad range of functional groups. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] combined with a phosphine (B1218219) ligand. mdpi.comresearchgate.net A variety of bases can be employed, with carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being the most common, often in aqueous solvent mixtures like DME/water or dioxane/water. rsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Bromo-Heterocycle Analogues

Electrophile Boronic Acid/Ester Catalyst Base Solvent Yield (%) Reference
5-Bromo-2-methylpyridin-3-amine Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 85 mdpi.com
3-Bromo-6-(thiophen-2-yl)pyridazine 4-Methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ DME/EtOH/H₂O 82 nih.gov
2-Bromopyridine 4-Tolylboronic acid Pd(OAc)₂ K₂CO₃ Isopropanol/H₂O High researchgate.net
5-(4-bromophenyl)-4,6-dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 60 nih.gov

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). This reaction is known for its tolerance of a wide variety of functional groups and for the fact that the reaction conditions are typically non-basic. The reactivity of organostannanes generally follows the order alkynyl > alkenyl > aryl > allyl > alkyl.

For a substrate like this compound, Stille coupling would allow for the introduction of various sp²- and sp-hybridized carbon substituents. While Suzuki reactions are often preferred due to the lower toxicity of boron reagents, the Stille reaction remains a valuable tool, particularly when the required organoboron compound is unstable or difficult to access. beilstein-journals.org Comparative studies on other heterocyclic systems have shown that Stille couplings can sometimes provide superior yields to Suzuki couplings, especially with substrates containing coordinating groups that can be challenging for the boronic acid-based reaction. beilstein-journals.org Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in a non-polar solvent like toluene (B28343) or dioxane.

Table 2: General Conditions for Stille Cross-Coupling

Component Example
Electrophile Aryl/Heteroaryl Bromide (e.g., 2-Bromopyrazine derivative)
Nucleophile R-Sn(Alkyl)₃ (e.g., Aryl-SnBu₃, Alkenyl-SnBu₃)
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Solvent Toluene, Dioxane, DMF
Temperature 80-110 °C

The Sonogashira coupling is a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, providing a direct route to substituted alkynes and conjugated enynes. The reaction typically requires a copper(I) co-catalyst, most commonly copper(I) iodide (CuI), and an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (iPr₂NH), which also serves as the solvent.

Halogenated pyrazines are excellent substrates for Sonogashira couplings. rsc.org The reaction of this compound with various terminal alkynes would yield 2-alkynyl-5-(1-ethoxyethenyl)pyrazine derivatives. These products are valuable intermediates, as the alkyne moiety can be further functionalized. Studies on related bromo-heterocycles show that the reaction is generally high-yielding and proceeds under mild, room-temperature conditions for reactive halides. acs.org

Table 3: Examples of Sonogashira Coupling with Halogenated Heterocycles

Electrophile Alkyne Catalyst System Base Solvent Yield (%) Reference
4-Bromo-3-phenyl-6H-1,2-oxazine Phenylacetylene PdCl₂(PPh₃)₂, CuI Et₃N Toluene 86 acs.org
Chloropyrazine Phenylacetylene [Pd(allyl)Cl]₂/PPh₃, CuI Et₃N THF Quantitative rsc.org
4,5-Dibromo-3-phenyl-6H-1,2-oxazine Phenylacetylene PdCl₂(PPh₃)₂, CuI Et₃N Toluene 65 acs.org

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. Organozinc reagents are generally more reactive than their boron or tin counterparts, which can allow for reactions to proceed at lower temperatures or for the coupling of less reactive chlorides. However, they are also more sensitive to moisture and air.

The coupling of electron-deficient heteroaryl halides, such as chloropyrazines, with secondary alkylzinc reagents has been shown to be highly effective. The use of specific biarylphosphine ligands, such as CPhos or EtCPhos, in conjunction with a palladium source like Pd(OAc)₂, is crucial for achieving high yields and selectivity, particularly in minimizing isomerization byproducts when using secondary alkyl groups. This methodology would be directly applicable to this compound for the introduction of alkyl or aryl groups.

Table 4: Example of Negishi Coupling with a Chloro-Heterocycle Analogue

Electrophile Organozinc Reagent Catalyst System Solvent Yield (%) Reference
2-Chloropyrazine Isopropylzinc bromide Pd(OAc)₂ / EtCPhos THF 95
2-Chloropyridine Isopropylzinc bromide Pd(OAc)₂ / EtCPhos THF 98
2-Chloroquinoline Isopropylzinc bromide Pd(OAc)₂ / EtCPhos THF 98

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction is a powerful method for the arylation or vinylation of olefins. For a substrate like this compound, a Heck reaction with an olefin such as an acrylate (B77674) or styrene (B11656) would attach the pyrazine (B50134) core to the olefin, resulting in a more complex, conjugated system.

The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) source like Pd(OAc)₂ with phosphine ligands. A base, such as Et₃N or K₂CO₃, is required to neutralize the hydrogen halide formed during the catalytic cycle. The regioselectivity of the addition to the olefin is primarily governed by sterics, with the organic group from the halide typically adding to the less substituted carbon of the double bond.

Table 5: General Conditions for Heck Reaction

Component Example
Electrophile Aryl/Heteroaryl Bromide (e.g., 2-Bromopyrazine derivative)
Olefin Styrene, Acrylate esters, Ethylene
Catalyst Pd(OAc)₂, Pd(PPh₃)₄
Ligand PPh₃, P(o-tolyl)₃
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, Toluene

In addition to forming C-C bonds, the bromine atom on the pyrazine ring is an ideal site for forming carbon-heteroatom bonds, such as C-N and C-O bonds, via Buchwald-Hartwig amination and a related etherification, respectively. These reactions are palladium-catalyzed couplings between an aryl halide and an amine or an alcohol.

These transformations are crucial for synthesizing molecules containing arylamine or aryl ether moieties, which are common in pharmaceuticals and materials science. The reactions require a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, XPhos, SPhos), and a strong base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of ligand is critical and depends on the specific substrates being coupled. Given the successful application of these reactions to a vast range of bromo-heterocycles, it is expected that this compound would readily undergo these transformations to yield the corresponding 2-amino- or 2-alkoxypyrazine derivatives.

Reactions Involving the 1-ethoxyethenyl Moiety

The 1-ethoxyethenyl group, a type of vinyl ether, is characterized by its electron-rich double bond due to the resonance contribution from the adjacent oxygen atom. This electronic nature makes it susceptible to a variety of chemical transformations.

Hydrolysis and Related Carbonyl Transformations

Vinyl ethers are readily hydrolyzed under acidic conditions to yield a ketone and an alcohol. In the case of this compound, hydrolysis would lead to the formation of 2-bromo-5-acetylpyrazine and ethanol (B145695). This transformation is a crucial reaction for unmasking the acetyl group, which is a valuable synthon in further synthetic manipulations. The reaction typically proceeds via protonation of the double bond to form a resonance-stabilized carbocation, which is then attacked by water. Subsequent loss of a proton and ethanol yields the corresponding ketone.

A patent for the production of 2-acetylpyrazine describes the reaction of 2-alkoxycarbonylmethylcarbonylpyrazines with water, which suggests that pyrazine derivatives are stable under hydrolytic conditions. google.com

Table 1: Predicted Hydrolysis of this compound

ReactantReagents & ConditionsProduct
This compoundDilute aqueous acid (e.g., HCl, H₂SO₄)2-bromo-5-acetylpyrazine

Electrophilic Addition Reactions

The electron-rich double bond of the 1-ethoxyethenyl group is susceptible to attack by various electrophiles. For instance, the addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the hydrogen atom adding to the carbon atom bearing the ethoxy group, leading to a halo-substituted intermediate. Similarly, halogenation with reagents like bromine (Br₂) would result in the formation of a dihaloether. These reactions provide pathways to further functionalize the side chain of the pyrazine ring.

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

Vinyl ethers can participate as dienophiles in Diels-Alder reactions, particularly with electron-deficient dienes. Given the electron-rich nature of the 1-ethoxyethenyl moiety, it is expected to react with various dienes to form six-membered ring systems. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic and steric properties of both the vinyl ether and the diene. These cycloaddition reactions offer a powerful tool for the construction of complex polycyclic structures containing the pyrazine core.

Oxidative Cleavage and Functionalization

The double bond of the 1-ethoxyethenyl group can be cleaved under oxidative conditions. Ozonolysis, followed by a reductive or oxidative workup, would lead to the formation of different carbonyl-containing products. A reductive workup would likely yield 2-bromo-5-formylpyrazine, while an oxidative workup would produce 2-bromo-5-carboxypyrazine. Alternatively, dihydroxylation using reagents like osmium tetroxide, followed by oxidative cleavage with sodium periodate, could also achieve the cleavage of the double bond.

Olefin Metathesis Transformations

Olefin metathesis is a powerful carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org The 1-ethoxyethenyl group could potentially undergo cross-metathesis with other olefins in the presence of a suitable catalyst, such as a Grubbs or Schrock catalyst. This would allow for the introduction of a wide range of substituents at this position, further diversifying the molecular structure. However, the nitrogen atoms in the pyrazine ring could potentially coordinate to the metal catalyst, leading to catalyst deactivation. Careful selection of the catalyst and reaction conditions would be crucial for a successful transformation.

Reactivity of the Pyrazine Core in this compound

The pyrazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the carbon atoms bearing a halogen. The bromine atom at the 2-position of the pyrazine ring is a key handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The electron-deficient nature of the pyrazine ring activates the bromo-substituent towards nucleophilic aromatic substitution (SNA_r). wikipedia.orgyoutube.comyoutube.comlibretexts.orgkhanacademy.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide ion to form new C-N, C-O, and C-S bonds, respectively. The reaction proceeds through a Meisenheimer-like intermediate, and its rate is influenced by the nature of the nucleophile and the reaction conditions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of heteroaromatic compounds. The this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. It allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl, heteroaryl, or vinyl substituents at the 2-position of the pyrazine ring. researchgate.netresearchgate.netnih.govreddit.com

Sonogashira Coupling: This reaction couples the bromopyrazine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. scirp.orgnih.govresearchgate.netwikipedia.orglibretexts.org This provides a direct route to 2-alkynylpyrazines, which are versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromopyrazine with a primary or secondary amine in the presence of a palladium catalyst and a strong base. nih.govwikipedia.orgresearchgate.netscispace.comlibretexts.org This is a highly efficient method for the synthesis of 2-aminopyrazine (B29847) derivatives.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the bromopyrazine with an alkene, leading to the formation of a new carbon-carbon double bond at the 2-position.

Table 2: Predicted Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)2-Aryl-5-(1-ethoxyethenyl)pyrazine
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)2-Alkynyl-5-(1-ethoxyethenyl)pyrazine
Buchwald-HartwigAminePd catalyst, Ligand, Base (e.g., NaOtBu)2-Amino-5-(1-ethoxyethenyl)pyrazine
HeckAlkenePd catalyst, Base2-Alkenyl-5-(1-ethoxyethenyl)pyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazine ring facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, where the bromide ion acts as a leaving group. masterorganicchemistry.comnih.gov The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. masterorganicchemistry.com

The presence of two nitrogen atoms in the pyrazine ring significantly lowers the energy of the LUMO, making it susceptible to attack by a variety of nucleophiles. While specific data for this compound is unavailable, studies on analogous 2-halopyrazines and other electron-poor haloheterocycles demonstrate that nucleophiles such as alkoxides, thiolates, amines, and carbanions can displace the halide.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophile (Nu-)Potential ProductReaction Conditions (Hypothetical)
RO- (e.g., CH3O-)2-alkoxy-5-(1-ethoxyethenyl)pyrazineNaOR in ROH, heat
RS- (e.g., PhS-)2-(arylthio)-5-(1-ethoxyethenyl)pyrazineNaSR in aprotic solvent (e.g., DMF)
R2NH (e.g., Piperidine)2-(dialkylamino)-5-(1-ethoxyethenyl)pyrazineExcess amine, heat
CN-2-cyano-5-(1-ethoxyethenyl)pyrazineNaCN or KCN in DMSO, heat

This table is illustrative and based on the general reactivity of 2-halopyrazines.

The regiochemistry of the SNAr reaction is directed by the positions of the nitrogen atoms, which provide the greatest stabilization for the negative charge of the Meisenheimer intermediate at the ortho and para positions. In this compound, the bromine is at a position activated by both ring nitrogens.

Deprotonative Functionalization and Directed ortho-Metallation (DoM) Strategies

Directed ortho-Metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heterocyclic compounds. harvard.edu This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an organometallic intermediate that can then be quenched with an electrophile. harvard.edu

For this compound, the pyrazine nitrogen atoms themselves can act as directing groups, acidifying the adjacent C-H protons. The 1-ethoxyethenyl group is not a classical DMG. Therefore, deprotonation would be expected to occur at the C-3 or C-6 positions. The bromine at C-2 would likely lead to a more complex scenario, potentially involving lithium-halogen exchange.

A plausible deprotonation scenario would involve a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered lithium amide base to avoid competitive nucleophilic attack at the pyrazine ring.

Table 2: Potential Deprotonative Functionalization of this compound

Position of DeprotonationBaseElectrophile (E+)Potential Product
C-3LDA, THF, -78 °C(CH3)3SiCl2-bromo-3-trimethylsilyl-5-(1-ethoxyethenyl)pyrazine
C-3LDA, THF, -78 °CDMFThis compound-3-carbaldehyde
C-6LDA, THF, -78 °CI22-bromo-6-iodo-5-(1-ethoxyethenyl)pyrazine

This table presents hypothetical outcomes based on general principles of DoM on heterocyclic systems.

The regioselectivity between the C-3 and C-6 positions would be influenced by steric and electronic factors, including the presence of the adjacent bromine atom and the ethoxyethenyl group.

Halogen Dance Reactions and Regioselectivity Studies

Halogen dance reactions refer to the base-induced migration of a halogen atom from one position to another on an aromatic or heterocyclic ring. clockss.orgresearchgate.net This transformation typically proceeds through a series of deprotonation and halogenation steps involving aryne or hetaryne intermediates, or via a mechanism of intermolecular halogen transfer. clockss.orgresearchgate.netresearchgate.net

In the case of this compound, treatment with a strong base like LDA could potentially induce a halogen dance. This would most likely involve initial deprotonation at an available ring position (e.g., C-3 or C-6), followed by a sequence of events leading to the migration of the bromine atom. The regioselectivity of such a reaction would be highly dependent on the reaction conditions, including the nature of the base, solvent, and temperature.

For instance, deprotonation at C-3 could lead to an intermediate that, upon rearrangement, yields a 3-bromo-2-lithiated pyrazine derivative. Quenching with an electrophile would then result in a product with a different substitution pattern than that achievable through direct DoM. Given the lack of experimental data, the propensity of this compound to undergo a halogen dance remains a subject for empirical investigation.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on this compound are not available. However, the potential reaction pathways described above would be subject to mechanistic elucidation through a combination of experimental and computational methods.

Elucidation of Reaction Intermediates

For SNAr reactions, the key intermediate is the Meisenheimer complex. Its existence and structure could be inferred from kinetic studies or potentially observed directly using low-temperature NMR spectroscopy. In DoM and halogen dance reactions, the crucial intermediates are the lithiated pyrazine species. Trapping experiments with various electrophiles can provide evidence for their formation and regiochemistry.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms. For SNAr reactions, determining the reaction order with respect to the nucleophile and the substrate would confirm the two-step addition-elimination mechanism. The effect of the leaving group (e.g., comparing the reactivity of analogous chloro- and iodo-pyrazines) could also provide insight into the rate-determining step. For DoM and halogen dance reactions, kinetic studies could help to differentiate between competing pathways and to understand the factors influencing the rate of deprotonation and halogen migration.

Transition State Analysis

Computational chemistry, particularly density functional theory (DFT), would be a powerful tool for investigating the transition states of the potential reactions of this compound. By modeling the energies of reactants, intermediates, transition states, and products, it would be possible to predict the most likely reaction pathways and to understand the origins of regioselectivity. For instance, transition state analysis could clarify whether a halogen dance reaction is likely to proceed and which isomeric products would be favored.

2 Bromo 5 1 Ethoxyethenyl Pyrazine As a Synthetic Intermediate and Building Block

Divergent Synthesis of Highly Functionalized Pyrazine (B50134) Derivatives

A divergent synthetic approach allows for the creation of a library of compounds from a common starting material. 2-bromo-5-(1-ethoxyethenyl)pyrazine is well-suited for such a strategy, enabling the introduction of diverse substituents and the construction of fused heterocyclic systems.

The pyrazine core is a key component in many biologically active compounds. nih.gov The presence of the bromine atom at the 2-position of the pyrazine ring allows for the introduction of various substituents through cross-coupling reactions. For instance, Suzuki coupling reactions with different boronic acids can introduce a range of aryl or heteroaryl groups at this position. Similarly, the bromo group can be displaced by nucleophiles or used in other palladium-catalyzed reactions like Buchwald-Hartwig amination to introduce amino functionalities. organic-chemistry.org

The 1-ethoxyethenyl group at the 5-position is a masked acetyl group. Upon acidic hydrolysis, it can be readily converted to a 5-acetylpyrazine derivative. This acetyl group can then serve as a point for further functionalization, such as aldol (B89426) condensations, to introduce a variety of side chains. The combination of these transformations on both the bromo and ethoxyethenyl groups allows for the synthesis of a diverse library of highly functionalized pyrazine derivatives from a single starting material.

Fused polycyclic pyrazine systems, such as imidazo[1,2-a]pyrazines and pyrrolo[1,2-a]pyrazines, are important scaffolds in medicinal chemistry, exhibiting a broad range of biological activities. nih.govresearchgate.net The synthesis of these fused systems often involves the reaction of a 2-aminopyrazine (B29847) with an α-haloketone or a related bifunctional molecule.

Starting from this compound, a potential pathway to imidazo[1,2-a]pyrazines would first involve the conversion of the bromo group to an amino group, for example, through a Buchwald-Hartwig amination or a similar process. The resulting 2-amino-5-(1-ethoxyethenyl)pyrazine could then be reacted with an α-haloketone in a condensation reaction to form the imidazo[1,2-a]pyrazine (B1224502) ring system. researchgate.netnih.gov The ethoxyethenyl group could be carried through this sequence and then hydrolyzed to the corresponding acetyl-substituted imidazo[1,2-a]pyrazine.

Similarly, for the synthesis of pyrrolo[1,2-a]pyrazines, a common method involves the quaternization of a pyrazine nitrogen followed by an intramolecular cyclization. nih.govsigmaaldrich.com While direct quaternization of the starting material might be challenging, functional group manipulation could provide a suitable precursor. For instance, the bromo group could be transformed into a group that facilitates the desired cyclization chemistry.

Table 1: Examples of Fused Polycyclic Pyrazine Systems

Fused SystemParent StructurePotential Synthetic Precursor from this compound
Imidazo[1,2-a]pyrazine2-amino-5-(1-ethoxyethenyl)pyrazine
Pyrrolo[1,2-a]pyrazineFunctionalized pyrazine for intramolecular cyclization

Convergent Synthesis Strategies for Complex Molecular Architectures

Convergent synthesis is an efficient strategy for the assembly of complex molecules, where different fragments are synthesized separately and then combined. wikipedia.org this compound can serve as a valuable building block in such convergent approaches, contributing the pyrazine moiety to a larger, more complex structure.

Pyrazine-containing polymers are of interest due to their potential applications in electronic and optoelectronic materials. acs.orgrsc.org The development of soluble and processable pyrazine-based polymers has been a significant area of research. acs.org The unique electronic properties of the pyrazine ring, being electron-deficient, make it an attractive component for n-type polymer semiconductors. acs.org

This compound possesses two reactive sites that could be utilized in polymerization reactions. The vinyl ether functionality (the ethoxyethenyl group) could potentially undergo polymerization, although this is less common for polymer backbones. More strategically, the bromine atom can be used in cross-coupling polymerization reactions, such as Suzuki or Stille coupling, with a suitable difunctional comonomer. acs.org For example, after conversion of the ethoxyethenyl group to a more stable functional group, the resulting monomer could be polymerized to create a pyrazine-containing polymer. The synthesis of pyrazine ladder polymers has also been explored, where planar polypyrazines are targeted for their extended π-conjugation. acs.orgacs.org

Table 2: Potential Polymerization Pathways for this compound Derivatives

Polymerization TypeReactive Group(s) on MonomerResulting Polymer Type
Cross-coupling PolymerizationBromo group and another functionalized positionConjugated pyrazine-containing polymer
Vinyl PolymerizationEthenyl groupPoly(vinylpyrazine) derivative

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy would be the cornerstone for elucidating the molecular structure of 2-bromo-5-(1-ethoxyethenyl)pyrazine. Both ¹H and ¹³C NMR spectra would provide critical information.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the protons on the pyrazine (B50134) ring, the vinyl protons of the ethoxyethenyl group, and the ethyl group protons (a quartet and a triplet). The chemical shifts (δ) and coupling constants (J) would be invaluable in confirming the substitution pattern on the pyrazine ring and the geometry of the double bond.

A corresponding ¹³C NMR spectrum would show discrete resonances for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon attached to the bromine atom and the carbons of the pyrazine ring appearing at characteristic downfield shifts.

Hypothetical ¹H NMR Data for this compound

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (Hz)
Pyrazine-H8.0 - 8.5Doublet2-3
Pyrazine-H8.5 - 9.0Doublet2-3
Vinyl-H4.0 - 5.0MultipletN/A
O-CH₂3.8 - 4.2Quartet~7
CH₃1.2 - 1.5Triplet~7

Hypothetical ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm)
C-Br (Pyrazine)135 - 145
C-vinyl (Pyrazine)140 - 150
Pyrazine-C145 - 155
Pyrazine-C150 - 160
C=C (vinyl)155 - 165
=C-O (vinyl)85 - 95
O-CH₂60 - 70
CH₃10 - 20

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would be particularly crucial for confirming the exact molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. One would anticipate characteristic fragmentation pathways, including the loss of the ethoxy group, the entire ethoxyethenyl side chain, and the bromine atom. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 peak pattern for the molecular ion and any bromine-containing fragments, serving as a clear indicator of the presence of a single bromine atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that would provide information about the vibrational modes of the molecule, helping to identify the functional groups present.

The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic pyrazine ring and the aliphatic ethyl group, C=C and C=N stretching vibrations within the pyrazine ring, and the C=C stretching of the vinyl group. The C-O stretching of the ethoxy group would also be a prominent feature.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations that are often weak in the IR spectrum. The pyrazine ring breathing modes and the C-Br stretching vibration would likely be more readily observed in the Raman spectrum.

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H stretch3000 - 3100IR, Raman
Aliphatic C-H stretch2850 - 3000IR, Raman
C=C/C=N stretch (ring)1400 - 1600IR, Raman
C=C stretch (vinyl)1620 - 1680IR, Raman
C-O stretch1050 - 1250IR
C-Br stretch500 - 600Raman

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrazine ring and the conformation of the ethoxyethenyl substituent. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as halogen bonding or π-π stacking, which govern the solid-state properties of the compound.

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable to derivatives)

The parent molecule, this compound, is achiral and therefore would not exhibit a chiroptical response. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center in the ethoxy group or through atropisomerism, chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential. CD spectroscopy would allow for the determination of the absolute configuration of the chiral centers or the stereochemical assignment of the atropisomers by comparing the experimental CD spectrum with that predicted by quantum chemical calculations.

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 1 Ethoxyethenyl Pyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can provide valuable insights into the structure, stability, and reactivity of chemical systems. For 2-bromo-5-(1-ethoxyethenyl)pyrazine, DFT calculations are instrumental in understanding how the substituents modulate the electronic environment of the pyrazine (B50134) core.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter; a smaller gap generally signifies a more reactive and polarizable molecule.

In the case of this compound, the bromine atom acts as an electron-withdrawing group through induction, while the ethoxyethenyl group is expected to be electron-donating due to resonance. The net effect on the HOMO-LUMO gap would depend on the balance of these opposing electronic influences. It is plausible that the HOMO is destabilized (raised in energy) by the ethoxyethenyl group, and the LUMO is stabilized (lowered in energy) by the bromo substituent. This would likely result in a relatively small HOMO-LUMO gap, suggesting a molecule with notable chemical reactivity.

Table 1: Estimated Frontier Molecular Orbital Energies and Properties for this compound (Based on Analogues)

ParameterEstimated ValueSignificance
HOMO Energy~ -6.5 eVIndicates the electron-donating ability. A higher value suggests greater ease of donating an electron.
LUMO Energy~ -1.8 eVIndicates the electron-accepting ability. A lower value suggests a greater propensity to accept an electron.
HOMO-LUMO Gap~ 4.7 eVReflects the chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Note: These values are estimations based on trends observed in computational studies of similar substituted pyrazines and have not been experimentally verified for this specific compound.

Charge Distribution and Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the MESP map is expected to show a complex distribution of charge. The nitrogen atoms of the pyrazine ring, being inherently electronegative, will exhibit regions of negative electrostatic potential, making them potential sites for protonation or coordination with metal ions. The bromine atom, due to its high electronegativity, will also contribute to a region of negative potential, although its ability to participate in halogen bonding could also be a factor.

The ethoxyethenyl substituent, particularly the oxygen atom and the vinyl group, will introduce regions of higher electron density, appearing as negative potential zones. Conversely, the hydrogen atoms of the pyrazine ring and the ethyl group will likely be characterized by positive electrostatic potential. The carbon atom attached to the bromine will also exhibit a degree of positive potential due to the inductive effect of the halogen. This detailed charge landscape is crucial for understanding intermolecular interactions and predicting the regioselectivity of chemical reactions.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be employed to investigate potential reaction pathways involving this compound. For instance, the synthesis of this compound likely involves the halogenation of a pyrazine precursor. Theoretical calculations can be used to model the mechanism of such a reaction, for example, an electrophilic aromatic substitution. This would involve identifying the reactants, products, and any intermediates, as well as locating the transition state structures that connect them.

Characterizing the transition state is crucial as its energy determines the activation barrier and thus the rate of the reaction. For a hypothetical bromination reaction, computational methods could explore the formation of a sigma complex (Wheland intermediate) and the subsequent loss of a proton to restore aromaticity. The influence of the existing ethoxyethenyl group on the regioselectivity of the bromination could also be rationalized through these models.

Furthermore, reactions involving the substituents themselves, such as the addition to the vinyl group or nucleophilic substitution at the carbon bearing the bromine, can be modeled. These studies would provide valuable insights into the reactivity of this compound and guide the design of synthetic routes to its derivatives.

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT and other computational methods are widely used to predict various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. While experimental spectra for this compound are not publicly available, theoretical predictions can provide a valuable reference.

Theoretical IR and Raman spectra can be calculated by computing the vibrational frequencies of the molecule. These calculated frequencies can then be compared with experimental data, if available, to confirm the molecular structure and aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes would include the C-Br stretching frequency, the C=C and C-O stretching of the ethoxyethenyl group, and the various vibrations of the pyrazine ring.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using computational methods. These predictions are highly sensitive to the electronic environment of each nucleus and can provide a detailed picture of the molecular structure. Correlation of predicted and experimental NMR data is a powerful tool for structural elucidation.

QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives (focused on electronic/steric parameters, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and a particular property. While often used for predicting biological activity, QSAR can also be applied to understand how structural modifications influence physicochemical properties.

For derivatives of this compound, a QSAR study could focus on correlating electronic and steric parameters with properties such as reactivity or lipophilicity. By systematically modifying the substituents on the pyrazine ring, a dataset of analogues could be generated and their properties calculated computationally.

Table 2: Key Electronic and Steric Descriptors for QSAR Analysis

DescriptorTypeSignificance
Electronic Parameters
HOMO/LUMO EnergiesElectronicRelate to the molecule's ability to donate or accept electrons.
Dipole MomentElectronicIndicates the overall polarity of the molecule.
Atomic ChargesElectronicProvide insight into the charge distribution and potential for electrostatic interactions.
Steric Parameters
Molecular VolumeStericRepresents the space occupied by the molecule.
Surface AreaStericRelates to the extent of interaction with a solvent or receptor.
Molar RefractivitySteric/ElectronicReflects both the volume of the molecule and the polarizability of its electrons.

By developing a QSAR model based on these descriptors, it would be possible to predict the properties of new, unsynthesized derivatives of this compound. This approach can significantly accelerate the design of new molecules with desired electronic and steric characteristics for various applications in materials science and medicinal chemistry. semanticscholar.org

Future Research Directions and Outlook

Development of Novel Catalytic Systems for Transformations

The bromine atom on the pyrazine (B50134) ring and the ethoxyvinyl ether moiety are prime targets for a multitude of catalytic transformations. Future research will likely focus on developing and optimizing catalytic systems to selectively functionalize this molecule.

The bromopyrazine unit is an ideal handle for various cross-coupling reactions. The electron-deficient nature of the pyrazine ring can influence the reactivity of the C-Br bond, making it susceptible to palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. Research into novel ligand and catalyst systems will be crucial to achieve high yields and selectivity in these transformations, especially when dealing with complex coupling partners. The development of catalysts that can operate under mild conditions would be a significant advancement.

The ethoxyvinyl ether group offers a different set of reactive possibilities. It can potentially undergo hydrolysis to a ketone, or participate in cycloaddition reactions. Catalytic methods for the asymmetric transformation of this group could lead to the synthesis of chiral building blocks. For instance, developing catalytic systems for enantioselective additions to the enol ether double bond would be a valuable endeavor.

Potential Catalytic Transformation Target Functional Group Potential Catalyst System Anticipated Product Class
Suzuki CouplingBromopyrazinePalladium complexes with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligandsAryl or heteroaryl-substituted pyrazines
Buchwald-Hartwig AminationBromopyrazinePalladium or copper catalysts with specialized ligandsAminated pyrazine derivatives
Heck ReactionBromopyrazinePalladium catalystsAlkenyl-substituted pyrazines
Asymmetric HydrogenationEthoxyvinyl etherChiral transition metal catalysts (e.g., Rhodium, Ruthenium)Chiral ethoxyethyl-substituted pyrazines
[4+2] Cycloaddition (Diels-Alder)Ethoxyvinyl etherLewis acid catalystsFused heterocyclic systems

Exploration of Green Chemistry Approaches in Synthesis

In line with the growing emphasis on sustainable chemical practices, future research on 2-bromo-5-(1-ethoxyethenyl)pyrazine will undoubtedly incorporate green chemistry principles. This will involve the development of more environmentally benign synthetic routes and reaction conditions.

Key areas of focus will likely include:

Use of Greener Solvents: Moving away from traditional volatile organic compounds (VOCs) towards greener alternatives like water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Employing microwave-assisted or ultrasound-promoted reactions to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. For instance, developing catalytic cycles that regenerate the active catalyst species efficiently.

Renewable Feedstocks: Investigating the potential for synthesizing the pyrazine core or its precursors from renewable biomass sources.

Expansion of Synthetic Utility towards Underexplored Architectures

The true potential of this compound lies in its application as a versatile building block for the construction of more complex and novel molecular architectures. The sequential or tandem functionalization of its two reactive sites could lead to a diverse range of compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.

Future synthetic campaigns could explore:

Synthesis of Fused Heterocycles: Intramolecular reactions between a substituent introduced at the bromine position and the ethoxyvinyl group could be a powerful strategy for constructing novel fused heterocyclic systems.

Diversity-Oriented Synthesis: Utilizing the compound as a starting point for the generation of compound libraries with diverse substitution patterns for high-throughput screening.

Late-Stage Functionalization: Exploring the introduction of the this compound motif into more complex molecules at a late stage of a synthesis, enabling rapid access to analogues of known bioactive compounds.

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry platforms represents a paradigm shift in modern chemical research, offering enhanced efficiency, reproducibility, and safety. The synthesis and transformations of this compound are well-suited for these technologies.

Automated Synthesis: Robotic systems can be programmed to perform multi-step syntheses and reaction optimizations, rapidly exploring a wide range of reaction conditions for the catalytic transformations of this compound. This would accelerate the discovery of optimal synthetic protocols.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. For potentially hazardous reactions or those involving unstable intermediates, flow chemistry provides a safer and more efficient alternative to traditional batch processing. The synthesis of this compound itself, as well as its subsequent modifications, could be adapted to flow-based processes, enabling scalable and on-demand production. The ability to perform reactions under high pressure and temperature in a controlled manner can also unlock new reactive pathways. nih.gov

Technology Application to this compound Potential Advantages
Automated Synthesis PlatformsHigh-throughput screening of catalysts and reaction conditions for cross-coupling and other transformations.Accelerated discovery of optimal reaction protocols, increased reproducibility.
Flow Chemistry ReactorsContinuous production of the target compound and its derivatives.Enhanced safety, precise control over reaction parameters, improved scalability, access to novel reaction conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-5-(1-ethoxyethenyl)pyrazine and its derivatives?

  • Methodological Answer : The synthesis typically involves halogenation and alkoxyvinyl substitution on the pyrazine ring. For example, bromination at the 2-position of pyrazine can be achieved using brominating agents like PBr₃ or NBS under controlled conditions, followed by coupling with ethoxyvinyl groups via palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions). Precursor analogs, such as 5-bromo-N-methylpyrazin-2-amine, are synthesized via nucleophilic substitution or condensation reactions .
  • Key Considerations : Reaction temperature, solvent polarity, and catalyst selection significantly influence yield. HPLC (≥98% purity) is recommended for post-synthesis validation .

Q. How can structural characterization of this compound be performed?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxyvinyl protons at δ 4.2–4.5 ppm, pyrazine ring protons at δ 8.3–8.7 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₈H₉BrN₂O, MW 245.08 g/mol).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.